8-Azido-p3A3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

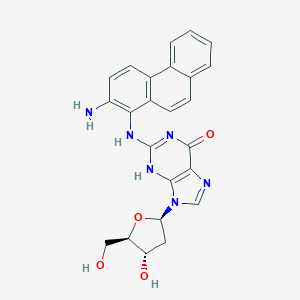

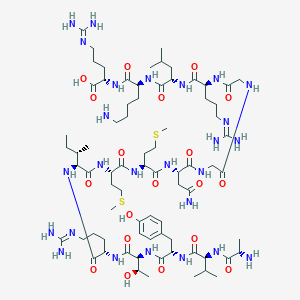

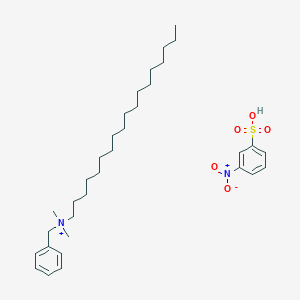

8-Azido-p3A3 is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as biochemistry, pharmacology, and drug discovery. This molecule is a modified version of adenosine triphosphate (ATP), which is an essential molecule for energy transfer in living organisms. The azido group in 8-Azido-p3A3 makes it a useful tool for studying ATP-binding proteins and their interactions with other molecules.

Applications De Recherche Scientifique

8-Azido-p3A3 has several applications in scientific research. One of the primary uses of this molecule is in the study of 8-Azido-p3A3-binding proteins. These proteins play a crucial role in many cellular processes, including signal transduction, metabolism, and DNA replication. By labeling 8-Azido-p3A3-binding proteins with 8-Azido-p3A3, researchers can track their interactions with other molecules and gain insights into their function.

Another application of 8-Azido-p3A3 is in the development of new drugs. Many drugs target 8-Azido-p3A3-binding proteins, and 8-Azido-p3A3 can be used to screen potential drug candidates for their ability to bind to these proteins. This can help identify new drug targets and lead to the development of more effective drugs.

Mécanisme D'action

The mechanism of action of 8-Azido-p3A3 is based on its ability to bind to 8-Azido-p3A3-binding proteins. The azido group in 8-Azido-p3A3 allows it to covalently attach to the protein through a process called photoaffinity labeling. This process involves irradiating the protein with ultraviolet light, which activates the azido group and forms a covalent bond with the protein. This allows researchers to study the protein's interactions with other molecules and gain insights into its function.

Effets Biochimiques Et Physiologiques

8-Azido-p3A3 has been shown to have minimal biochemical and physiological effects on cells. Studies have shown that it does not interfere with 8-Azido-p3A3-dependent processes in cells and does not affect cell viability or proliferation. This makes it a useful tool for studying 8-Azido-p3A3-binding proteins without disrupting cellular processes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 8-Azido-p3A3 is its ability to label 8-Azido-p3A3-binding proteins specifically. This allows researchers to study the protein's interactions with other molecules and gain insights into its function. Another advantage is its minimal biochemical and physiological effects on cells, which makes it a useful tool for studying 8-Azido-p3A3-binding proteins without disrupting cellular processes.

One limitation of 8-Azido-p3A3 is its cost. The synthesis of this molecule can be expensive, which may limit its use in some research labs. Another limitation is its sensitivity to light and temperature, which requires careful storage and handling.

Orientations Futures

There are several future directions for the use of 8-Azido-p3A3 in scientific research. One direction is the development of new drugs that target 8-Azido-p3A3-binding proteins. By using 8-Azido-p3A3 to screen potential drug candidates, researchers can identify new drug targets and develop more effective drugs.

Another direction is the study of 8-Azido-p3A3-binding proteins in disease states. Many diseases, such as cancer and neurodegenerative disorders, are associated with dysregulation of 8-Azido-p3A3-binding proteins. By studying these proteins using 8-Azido-p3A3, researchers can gain insights into the underlying mechanisms of these diseases and develop new treatments.

Conclusion:

In conclusion, 8-Azido-p3A3 is a molecule that has many applications in scientific research. Its ability to label 8-Azido-p3A3-binding proteins specifically and its minimal biochemical and physiological effects on cells make it a useful tool for studying these proteins. Its potential applications in drug discovery and disease research make it an exciting area of study for future research.

Méthodes De Synthèse

The synthesis of 8-Azido-p3A3 involves the modification of 8-Azido-p3A3 through the substitution of the 8-position of the adenine ring with an azido group. This modification can be achieved through a series of chemical reactions, including the protection of the phosphate groups, the introduction of the azido group, and the deprotection of the phosphate groups. The final product is a white powder that is soluble in water and other polar solvents.

Propriétés

Numéro CAS |

117146-01-7 |

|---|---|

Nom du produit |

8-Azido-p3A3 |

Formule moléculaire |

C30H37N24O25P5 |

Poids moléculaire |

1288.6 g/mol |

Nom IUPAC |

[1-[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[(2S,3S,4R,5R)-5-(6-amino-8,8-diazido-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-3-[(2R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-yl]propan-2-yl] [hydroxy-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C30H37N24O25P5/c31-19-9-22(40-3-37-19)52(6-43-9)25-15(58)12(55)7(72-25)1-29(75-81(64,65)77-83(68,69)79-84(70,71)78-82(66,67)76-80(61,62)63,2-8-13(56)16(59)26(73-8)53-23-10(20(32)38-4-41-23)44-28(53)46-49-34)18-14(57)17(60)27(74-18)54-24-11(21(33)39-5-42-24)45-30(54,47-50-35)48-51-36/h3-8,13-14,16-18,25-27,45,55-60H,1-2H2,(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,31,37,40)(H2,32,38,41)(H2,33,39,42)(H2,61,62,63)/t7-,8-,13-,14+,16-,17-,18+,25-,26-,27-,29?/m1/s1 |

Clé InChI |

NUONZANRSLHAQW-WEQVSLHESA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(C[C@@H]7C(=C([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(CC7C(=C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(CC7C(=C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Synonymes |

5'-O-triphosphoryl-8-azidoadenylyl-(2'-5')-8-azidoadenylyl-(2'-5')-8-azidoadenosine 5'-O-triphosphoryl-8-azidoadenylyl-(2'-5')-8-azidoadenylyl-(2'-5')-8-azidoadenosine, (alpha-32P)-isomer 8-azido-p3A3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)

![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)

![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)

![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)